molecular formula C8H7FN2S B063501 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine CAS No. 188787-71-5

6-Fluoro-2-methyl-1,3-benzothiazol-7-amine

Cat. No. B063501
M. Wt: 182.22 g/mol
InChI Key: BEHAPACJZQDSBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2-methyl-1,3-benzothiazol-7-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzothiazole derivative that has a fluorine atom and a methyl group attached to its molecular structure. The purpose of

Mechanism Of Action

The mechanism of action of 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine is not fully understood. However, studies have suggested that this compound may exert its biological effects through the inhibition of certain enzymes and proteins involved in cell proliferation and survival. It has also been proposed that 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine may induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

6-Fluoro-2-methyl-1,3-benzothiazol-7-amine has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to inhibit cell proliferation and induce apoptosis. It has also been reported to have antibacterial, antifungal, and antiviral properties, suggesting its potential as an antimicrobial agent. Additionally, 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine has been investigated as a fluorescent probe for detecting metal ions in biological systems.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine in lab experiments is its potential as a versatile tool in medicinal chemistry. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine in vivo.

Future Directions

There are several future directions for the study of 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine. One area of research is the development of new drugs based on this compound. Further studies are needed to determine the potential of 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine as a therapeutic agent for various diseases, including cancer and infectious diseases. Another area of research is the investigation of the mechanism of action of this compound. More studies are needed to elucidate the molecular targets and pathways involved in the biological effects of 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine. Additionally, the potential toxicity and safety of this compound in vivo need to be further explored. Finally, the use of 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine as a fluorescent probe for detecting metal ions in biological systems is an area of research that warrants further investigation.

Synthesis Methods

The synthesis of 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine involves the reaction of 6-fluoro-2-methylbenzenethiol with carbon disulfide and sodium hydroxide to form 6-fluoro-2-methylbenzothiazole-7-carbonitrile. This intermediate compound is then reduced with hydrogen gas in the presence of a palladium catalyst to yield 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine.

Scientific Research Applications

6-Fluoro-2-methyl-1,3-benzothiazol-7-amine has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to possess antimicrobial, antifungal, and antiviral properties. Furthermore, 6-Fluoro-2-methyl-1,3-benzothiazol-7-amine has been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.

properties

CAS RN

188787-71-5

Product Name

6-Fluoro-2-methyl-1,3-benzothiazol-7-amine

Molecular Formula

C8H7FN2S

Molecular Weight

182.22 g/mol

IUPAC Name

6-fluoro-2-methyl-1,3-benzothiazol-7-amine

InChI

InChI=1S/C8H7FN2S/c1-4-11-6-3-2-5(9)7(10)8(6)12-4/h2-3H,10H2,1H3

InChI Key

BEHAPACJZQDSBS-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C(=C(C=C2)F)N

Canonical SMILES

CC1=NC2=C(S1)C(=C(C=C2)F)N

synonyms

7-Benzothiazolamine,6-fluoro-2-methyl-(9CI)

Origin of Product

United States

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